4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is an organic compound with the molecular formula C7H7BrO4 It is characterized by the presence of a bromine atom, two hydroxyl groups, and a carboxylic acid group attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves the bromination of 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexadiene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
2,4-Cyclohexadiene-1-carboxylic acid: Similar structure but different substitution pattern, leading to different chemical properties.
Bromanilic acid (2,5-Dibromo-3,6-dihydroxyquinone): Contains bromine atoms and hydroxyl groups but has a quinone structure instead of a cyclohexadiene ring
Uniqueness: The presence of both bromine and hydroxyl groups in 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid makes it unique compared to its analogs
Properties
IUPAC Name |
4-bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDQYJPNWAGFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)Br)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554452 |
Source
|
Record name | 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115524-22-6 |
Source
|
Record name | 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.